

A Comprehensive Technical Guide to the Physical Properties of Boc-NH-PEG7-propargyl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-propargyl is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile heterobifunctional linker. It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] This guide provides an in-depth overview of the physical properties of **Boc-NH-PEG7-propargyl**, detailed experimental methodologies for their determination, and relevant biological and chemical pathway diagrams to contextualize its application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Boc-NH-PEG7-propargyl** are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.



Property	Value	Source(s)
Chemical Formula	C22H41NO9	[4]
Molecular Weight	463.56 g/mol	[4][5][6]
Appearance	Colorless to light yellow liquid	[5]
Density (Predicted)	1.072 g/cm ³	[5][7]
Boiling Point (Predicted)	532.7 ± 50.0 °C	[7]
pKa (Predicted)	12.23 ± 0.46	[7]
Purity	Typically ≥95% or ≥97%, determined by HPLC and NMR	[4][8]
Storage Conditions	Store at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods.	[5][6][8]

Experimental Protocols

The following sections detail the methodologies used to determine the key physical properties of **Boc-NH-PEG7-propargyl** and similar PEGylated compounds.

Purity and Structural Confirmation

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of PEG derivatives. Due to the lack of a strong UV chromophore in the PEG backbone, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed.

- Instrumentation: HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm particle size) and an ELSD or CAD.[9]
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA), is typically used.[9]



- Sample Preparation: The sample is dissolved in the initial mobile phase at a concentration of 1-5 mg/mL and filtered through a 0.22 μm syringe filter.[9]
- Procedure:
 - Equilibrate the column with the initial mobile phase composition.
 - Inject 10-20 μL of the sample solution.[9]
 - Run a linear gradient to elute the compound and any impurities.
 - The ELSD or CAD response is monitored to detect the separated components.
 - Purity is calculated based on the relative peak areas.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **Boc-NH-PEG7-propargyl** and can also be used for quantitative purity analysis.

- Instrumentation: 400 MHz or higher NMR spectrometer.[8][10]
- Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8]
- Procedure:
 - Acquire ¹H and ¹³C NMR spectra.
 - For ¹H NMR, characteristic peaks for the Boc group (singlet around 1.4 ppm), the PEG backbone (multiplet around 3.6 ppm), and the propargyl group (alkyne proton as a triplet around 2.4 ppm and methylene protons as a doublet around 4.2 ppm) should be identified and integrated.[10][11]
 - The ratio of the integrals of these characteristic peaks can be used to confirm the structure and assess purity.



- Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample.
- 3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

- Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).[12][13][14]
- Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a low concentration (e.g., 1 mg/mL).
- Procedure:
 - The sample solution is infused into the ESI source.
 - The mass-to-charge ratio (m/z) of the resulting ions is measured.
 - The molecular weight is confirmed by identifying the [M+H]⁺ or [M+Na]⁺ adducts.

Determination of Physical Constants

1. Boiling Point Determination (Thiele Tube Method)

For small quantities of a liquid, the Thiele tube method provides a simple way to determine the boiling point.

- Apparatus: Thiele tube, thermometer, small test tube, capillary tube, and a heat source (e.g., Bunsen burner or hot plate).[15]
- Procedure:
 - A small amount of the liquid sample is placed in the test tube.
 - A capillary tube, sealed at one end, is placed open-end down into the test tube.
 - The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).



- The Thiele tube is gently heated.[15]
- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]

2. Solubility Assessment

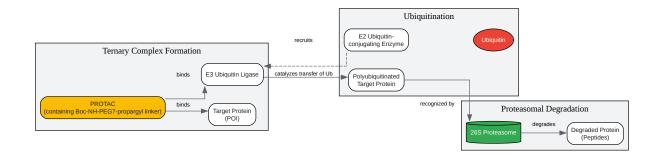
A qualitative assessment of solubility is often sufficient for many applications.

- Procedure:
 - To a small vial, add a known amount of the solute (e.g., 1-10 mg of Boc-NH-PEG7-propargyl).
 - Add a small, measured volume of the solvent of interest (e.g., water, DMSO, dichloromethane) and vortex.
 - Observe if the solute completely dissolves.
 - If it dissolves, add more solute until saturation is reached. If it does not dissolve, add more solvent until it does.
 - The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL).[17]

Visualizations: Pathways and Workflows PROTAC-Mediated Protein Degradation

Boc-NH-PEG7-propargyl is a key component in the synthesis of PROTACs. These molecules function by inducing the degradation of a target protein via the ubiquitin-proteasome system.





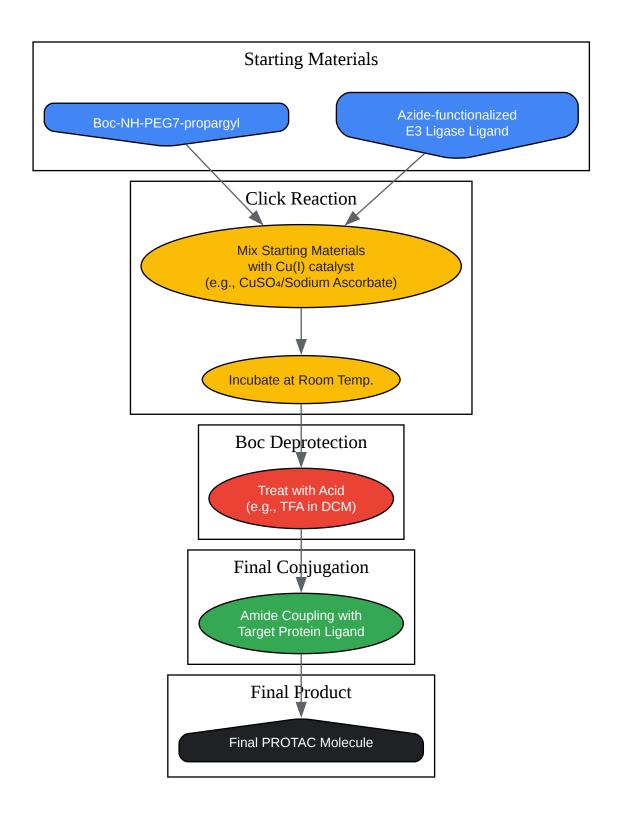
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis via Click Chemistry

The propargyl group on **Boc-NH-PEG7-propargyl** allows for its conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."





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Caption: PROTAC synthesis workflow using click chemistry.



Conclusion

Boc-NH-PEG7-propargyl is a well-characterized and highly useful bifunctional linker for applications in drug discovery and development, particularly in the synthesis of PROTACs. Its defined structure and favorable physical properties, including its liquid form and solubility in common organic solvents, make it a convenient reagent for multi-step organic synthesis. The experimental protocols outlined in this guide provide a framework for the quality control and characterization of this and similar PEGylated molecules, ensuring their suitability for their intended applications. The diagrams provided illustrate the critical role of this linker in the broader context of targeted protein degradation and the synthetic strategies used to assemble these complex molecules.

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